1-Methyl-1H-1,2,3-triazole-5-carbonitrile
Description
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Properties
IUPAC Name |
3-methyltriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-4(2-5)3-6-7-8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGEQXROIQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269784 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-03-4 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-1H-1,2,3-triazole-5-carbonitrile CAS 1142927-03-4
An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbonitrile (CAS 1142927-03-4): A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The 1,2,3-triazole core is a privileged scaffold in pharmacology, renowned for its metabolic stability and its capacity to act as a bioisostere for amide bonds.[1][2][3] The addition of a C5-carbonitrile introduces a versatile chemical handle, enabling a wide array of subsequent chemical modifications crucial for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust and regioselective synthetic pathway with mechanistic insights, explores its chemical reactivity and applications, and provides essential safety and handling protocols.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] While isomers exist, the 1H- and 2H-tautomers are aromatic, stable, and the most prevalent in chemical synthesis and biological applications.[5] This scaffold has garnered immense interest in medicinal chemistry for several key reasons:
-
Metabolic Stability: The triazole ring is exceptionally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
-
Bioisosterism: It serves as an effective bioisostere for amide and ester bonds, capable of mimicking their geometry and engaging in similar hydrogen bonding interactions, while offering improved stability and cell permeability.[3]
-
Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and reliable.[6][7] For 1,5-disubstituted isomers, ruthenium-catalyzed variants (RuAAC) offer excellent regioselectivity.[7][8]
1-Methyl-1H-1,2,3-triazole-5-carbonitrile is a strategic derivative that combines the stability of the N-methylated triazole core with the synthetic versatility of a nitrile group. The nitrile can act as a hydrogen bond acceptor, a precursor to other critical functional groups (amines, carboxylic acids, tetrazoles), or a key pharmacophore in its own right, making this compound a highly valuable intermediate for constructing combinatorial libraries and developing targeted therapeutics.[9]
Physicochemical and Spectroscopic Properties
The specific properties of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile are summarized below. Experimental data for this exact compound is sparse in public literature; therefore, spectroscopic characteristics are predicted based on established principles and data from analogous structures.[10][11][12]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1142927-03-4 | - |
| Molecular Formula | C₄H₄N₄ | Calculated |
| Molecular Weight | 108.10 g/mol | Calculated |
| IUPAC Name | 1-methyl-1H-1,2,3-triazole-5-carbonitrile | - |
| Canonical SMILES | CN1N=NC=C1C#N | - |
| Appearance | Predicted to be a white to off-white solid or liquid | Inferred |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Singlet (~4.0-4.3 ppm, 3H, N-CH₃); Singlet (~7.8-8.2 ppm, 1H, C4-H) |
| ¹³C NMR | Signal for N-CH₃ (~35-40 ppm); Signal for C5 (~125-130 ppm); Signal for C4 (~135-140 ppm); Signal for nitrile carbon (-C≡N) (~110-115 ppm) |
| IR Spectroscopy | Strong, sharp absorption band for C≡N stretch (~2220-2260 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ at m/z ≈ 109.0458 |
Synthesis and Mechanistic Considerations
The primary challenge in synthesizing substituted 1,2,3-triazoles is controlling the regiochemistry. While the copper-catalyzed Huisgen cycloaddition reliably yields 1,4-disubstituted products, the synthesis of 1,5-disubstituted isomers, such as the topic compound, requires a different catalytic system.[7]
Recommended Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The most direct and regioselective method to synthesize 1-Methyl-1H-1,2,3-triazole-5-carbonitrile is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction proceeds via a distinct mechanism from its copper-catalyzed counterpart, leading exclusively to the 1,5-disubstituted product.[8]
-
Causality of Catalyst Choice: Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]), are chosen specifically for their ability to direct the cycloaddition towards the 1,5-isomer. The mechanism involves the formation of a ruthenium-acetylide intermediate, which then reacts with the azide in a way that steric and electronic factors favor the formation of the 1,5-regioisomer.
Caption: RuAAC synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established RuAAC methodologies.[8]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 1-5 mol%). Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Introduce the solvent (e.g., anhydrous DMF or toluene). Add propynenitrile (1.0 equivalent). Caution: Propynenitrile is volatile and toxic.
-
Azide Introduction: Add methyl azide (1.0-1.2 equivalents) as a solution in the reaction solvent. Caution: Methyl azide is potentially explosive and should be handled with extreme care as a dilute solution.
-
Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel to yield pure 1-Methyl-1H-1,2,3-triazole-5-carbonitrile.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in the reactivity of its nitrile group, which serves as a gateway to a variety of other essential functionalities.
Caption: Key transformations of the C5-carbonitrile group.
-
As a Scaffold Component: The 1,2,3-triazole ring is a core component in numerous approved drugs, including the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide .[2]
-
As a Versatile Intermediate: This compound allows for the introduction of the N-methyl-triazole moiety into larger molecules via the transformations shown above. For example:
-
Reduction to Amine: The resulting primary amine can be used in amide coupling, reductive amination, or sulfonamide formation to link the triazole core to other pharmacophores.
-
Conversion to Tetrazole: The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
-
Hydrolysis to Carboxylic Acid: The carboxylic acid can be used for standard amide or ester formations, providing another key linkage point.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1142927-03-4 is not widely available, hazard information can be extrapolated from closely related 1,2,3-triazole derivatives.[13][14][15][16]
Table 3: GHS Hazard Information (Anticipated)
| Pictogram | GHS Code | Hazard Statement | Precautionary Statement |
| H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
1-Methyl-1H-1,2,3-triazole-5-carbonitrile represents a strategically designed molecular building block that leverages the robust, bio-inert nature of the triazole scaffold with the profound synthetic utility of the carbonitrile group. Its regioselective synthesis via ruthenium catalysis provides reliable access to the 1,5-disubstituted isomer, a pattern often sought in drug design. For researchers and scientists in drug discovery, this compound offers a reliable starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of next-generation therapeutics.
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Al-Masoudi, N. A., et al. (2020). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 25(1), 103. Available at: [Link]
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The Triazole-5-Carbonitrile Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups have cemented its importance in drug design.[4][5] This guide focuses on a particularly intriguing and functionally rich subset of this family: the triazole-5-carbonitriles. The incorporation of a nitrile group at the 5-position of the triazole ring introduces unique electronic and steric properties, opening up new avenues for therapeutic intervention.[6][7] This document provides a comprehensive exploration of the synthesis, medicinal chemistry applications, and mechanistic underpinnings of triazole-5-carbonitrile derivatives, offering field-proven insights for their application in contemporary drug discovery programs.
The Strategic Advantage of the Nitrile Group in Triazole Scaffolds
The nitrile or cyano group (–C≡N) is far more than a simple substituent; it is a versatile functional group that can profoundly influence the pharmacological profile of a molecule.[6][7] Its strong electron-withdrawing nature can modulate the electronic density of the triazole ring, impacting its pKa and interaction with biological targets. Furthermore, the linear geometry and compact size of the nitrile group allow it to probe narrow enzymatic clefts, while the nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl oxygen.[6][7] This bioisosteric relationship to carbonyls, hydroxyls, and even halogens, combined with its ability to enhance metabolic stability by blocking sites of oxidative metabolism, makes the nitrile group a powerful tool in lead optimization.[6][8] When appended to the versatile triazole core, the result is a pharmacophore with significant potential across a spectrum of therapeutic areas.
Synthetic Strategies for Accessing Triazole-5-Carbonitriles
The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a number of robust methods have been developed for the synthesis of triazole-5-carbonitriles, encompassing both the 1,2,3- and 1,2,4-isomers.
Synthesis of 1,2,4-Triazole-5-Carbonitrile Derivatives
A prevalent strategy for the construction of unsymmetrically substituted 1,2,4-triazoles involves the cyclization of functionalized acylhydrazines or related intermediates. One well-documented approach leads to the formation of 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles, which contain the core carbonitrile feature.[9][10][11]
Caption: Synthetic workflow for 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles.
A detailed experimental protocol for a representative synthesis is provided below:
Experimental Protocol: Synthesis of 3-Alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles [9][12]
-
Step 1: Formation of the 4-tert-butoxycarbonylamino-1,2,4-triazole derivative.
-
To a solution of the appropriate ester tert-butoxycarbonyl hydrazone (1.0 eq) in a suitable solvent such as isobutanol, add cyanoacetic acid hydrazide (1.0 eq).
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a mixture of ethyl acetate and petroleum ether (1:2) to precipitate the crude product.
-
Isolate the solid by filtration and recrystallize from an appropriate solvent to yield the pure 3-alkyl-4-tert-butoxycarbonylamino-5-cyanomethyl-4H-1,2,4-triazole.
-
-
Step 2: Hydrolysis of the tert-butoxycarbonyl group.
-
Dissolve the product from Step 1 (1.0 eq) in a minimal amount of tetrahydrofuran.
-
Add hydrochloric acid (6N) dropwise to the solution.
-
Heat the mixture on a steam bath for 15 minutes.
-
Evaporate the solvent under reduced pressure and dry the resulting solid in vacuo to obtain the hydrochloride salt of the 4-amino-1,2,4-triazole.
-
-
Step 3: Neutralization to the final product.
-
Treat the hydrochloride salt from Step 2 with an equivalent amount of 2N potassium hydroxide solution.
-
The resulting precipitate is the desired 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazole.
-
Isolate the product by filtration, wash with cold water, and dry.
-
Synthesis of 1,2,3-Triazole-5-Carbonitrile Derivatives
The synthesis of 1,2,3-triazole-5-carbonitriles often leverages regioselective cycloaddition reactions.[6][7][13][14] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is renowned for producing 1,4-disubstituted 1,2,3-triazoles, other methods allow for the synthesis of different regioisomers. The reaction of β-carbonyl phosphonates with azides, for instance, provides a route to functionalized 1,2,3-triazoles.[6]
Therapeutic Applications of Triazole-5-Carbonitriles
The unique structural and electronic features of the triazole-5-carbonitrile scaffold have led to its exploration in a variety of therapeutic contexts.
Anticancer Activity
A significant area of application for triazole-5-carbonitriles is in oncology, particularly as kinase inhibitors.[13][15][16] Kinases are pivotal regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[13][17]
Mechanism of Action: Kinase Inhibition
Many triazole-based compounds exert their anticancer effects by competing with ATP for binding to the active site of kinases.[14][17] The triazole ring can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents on the ring explore various hydrophobic and hydrophilic pockets to enhance binding affinity and selectivity. The nitrile group can play a key role in these interactions, acting as a hydrogen bond acceptor or fitting into sterically constrained regions of the active site.[6][7]
One of the most frequently targeted pathways in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1][2][9][10][18] Overactivation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Derivatives of 4'-((4-substituted-4,5-dihydro-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile have been synthesized and shown to exhibit pan-cancer anti-growth activity.[19] One such analog demonstrated single-digit micromolar activity against the serine/threonine kinase STK33, highlighting the potential of this scaffold in targeting specific kinases.[19]
| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |
| OTBN-1,2,3-triazole derivative | Various | STK33 | single-digit µM | [19] |
| Triazole-based purine derivative | Not specified | Not specified | 0.1 - 43 | [20][21] |
| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | Thymidylate synthase | 3.20 ± 0.32 | [22] |
| 1,2,3-triazole derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | Not specified | 15.13 - 31.65 | [23] |
Antimicrobial and Antiviral Activity
The triazole nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery, with notable examples including the antifungal drug fluconazole and the broad-spectrum antiviral ribavirin.[4][24][25][26] The incorporation of a 5-carbonitrile group can further enhance the activity of these compounds.
Mechanism of Action: Antiviral
The antiviral mechanism of triazole derivatives can be multifaceted. For nucleoside analogs like ribavirin, the triazole moiety acts as a bioisostere of a natural purine, allowing the molecule to be incorporated into the viral genome, leading to lethal mutagenesis.[17] Other mechanisms include the inhibition of viral enzymes essential for replication.
Caption: General viral replication cycle and a potential point of inhibition.[3][4][15][27][28]
While specific examples of triazole-5-carbonitriles with potent antiviral activity are an active area of research, the broader class of triazole derivatives has shown promise against a range of viruses.[24][25][26] The development of novel 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases has yielded compounds with potential as ligands for viral proteins such as the SARS-CoV-2 NSP13 helicase.[7]
Anti-inflammatory Activity
A study on 1,4-disubstituted 1H-1,2,3-triazole derivatives identified a compound that exhibited significant anti-inflammatory activity in animal models, reducing paw edema by up to 79.8%.[29][33] Mechanistically, this compound was found to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4.[29][33] The role of a carbonitrile substituent in this context warrants further investigation to optimize potency and selectivity.
Structure-Activity Relationships (SAR)
The biological activity of triazole-5-carbonitrile derivatives is highly dependent on the nature and position of other substituents on the triazole ring and any appended moieties. For instance, in a series of 1,2,4-triazole derivatives, substitution with electron-withdrawing groups like -F and -Br at the para position of a phenyl ring was found to increase anti-inflammatory activity.[31] In the context of anticancer agents, the specific substitution pattern on the triazole ring can dictate the selectivity for different kinase targets.[13][16] The nitrile group itself is a key contributor to the overall electronic profile of the molecule and can be crucial for anchoring the compound within the active site of a target enzyme.[6][8]
Conclusion and Future Perspectives
The triazole-5-carbonitrile scaffold represents a promising and versatile platform for the design and development of novel therapeutic agents. The unique combination of the stable, interactive triazole ring and the electronically distinct nitrile group provides a rich chemical space for exploration. As demonstrated in this guide, these compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on several key aspects:
-
Expansion of Synthetic Methodologies: The development of new, efficient, and regioselective methods for the synthesis of a diverse range of triazole-5-carbonitrile derivatives is crucial for expanding the accessible chemical space.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to fully understand how these compounds interact with their biological targets and to guide the design of more potent and selective inhibitors.
-
Systematic SAR Studies: Comprehensive structure-activity relationship studies will be instrumental in optimizing the therapeutic potential of this scaffold for specific diseases.
-
Exploration of New Therapeutic Areas: The unique properties of triazole-5-carbonitriles suggest that they may have utility in other therapeutic areas beyond those already explored, such as neurodegenerative diseases and metabolic disorders.
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Viral Particle Replication - A Level Biology. (n.d.). Save My Exams. Retrieved February 24, 2026, from [Link]
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STRATEGIES FOR THE SYNTHESIS OF[9][10][17]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2022, December 5). Chemistry & Chemical Technology, 17(2). [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025, October 27). RSC Publishing.
-
Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. (2024, August 15). PubMed. [Link]
-
Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (2023, October 30). e-Century Publishing Corporation. [Link]
-
Synthesis and anti-cancer evaluation (IC50 values) of the most... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025, March 15). Asian Journal of Green Chemistry.
-
Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 359. [Link]
-
Biological evaluation of final tested 1,2,3‐triazole compounds. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
- Synthesis and Characterization of Some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2002, January 1). TÜBİTAK Academic Journals.
- Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2025, August 10).
- Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Deriv
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. (2022, September 26). Frontiers. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (n.d.). PubMed. [Link]
-
Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 24, 2026, from [Link]
- 1,2,3-triazole derivatives as a biologically active molecule - a review. (2022, September 1).
- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research.
- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022, December 1).
- Application of Nitrile in Drug Design. (2025, August 7).
- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis and Biological Evaluation of Some New 1,2,3-Triazole Derivatives As Anti-microbial Agents. (2016, January 1). JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
-
Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]
-
Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 24, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[9][10][17] and[1][9][17]-triazoles. (n.d.). PubMed.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
-
A Literature Review Focusing on the Antiviral Activity of[9][10][17] and[1][9][17]-triazoles. (2023, November 24).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. savemyexams.com [savemyexams.com]
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Methodological & Application
Technical Guide: Dehydration of 1-methyl-1H-1,2,3-triazole-5-carboxamide to Nitrile
Abstract & Strategic Overview
This application note details the protocol for the dehydration of 1-methyl-1H-1,2,3-triazole-5-carboxamide to its corresponding nitrile, 1-methyl-1H-1,2,3-triazole-5-carbonitrile . While 1,2,3-triazoles are ubiquitous in medicinal chemistry due to their bioisosteric properties and metabolic stability, the 1,5-disubstituted regioisomers are less commonly accessed than their 1,4-counterparts (typically formed via CuAAC "Click" chemistry).
The transformation of the 5-carboxamide to the 5-nitrile is a critical functional group manipulation, enabling the synthesis of tetrazoles, amines, and amidines. This guide prioritizes two methodologies:
-
Method A (Phosphorus Oxychloride): The robust, industrial standard for electron-deficient heteroaromatics.
-
Method B (Trifluoroacetic Anhydride): A milder, high-yielding alternative for sensitive substrates.
Key Chemical Challenges
-
Regiochemical Integrity: Ensuring the starting material is the 1,5-isomer (often synthesized via RuAAC or Dimroth cyclization) rather than the 1,4-isomer.
-
Ring Stability: While 1,2,3-triazoles are generally stable, low molecular weight derivatives with high nitrogen content can be energetic. Thermal control is paramount.
-
Electronic Deactivation: The electron-poor nature of the triazole ring renders the amide carbonyl less nucleophilic, requiring potent electrophilic activation (
or TFAA).
Mechanistic Insight
The dehydration proceeds via an E2-type elimination mechanism. The amide oxygen attacks the electrophilic dehydrating agent (e.g., Phosphorus Oxychloride,
Pathway Visualization
Figure 1: Mechanistic pathway for the dehydration of triazole carboxamide to nitrile.
Experimental Protocols
Method A: Phosphorus Oxychloride ( ) – The Standard Protocol
Best for: Scale-up (>1g), robust substrates, and cost-efficiency.
Reagents:
-
Substrate: 1-methyl-1H-1,2,3-triazole-5-carboxamide (1.0 equiv)
-
Dehydrating Agent:
(1.5 – 3.0 equiv) -
Base: Triethylamine (
) or Diisopropylamine (3.0 – 5.0 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve the carboxamide (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add
(4.0 equiv) and cool the mixture to in an ice bath. -
Activation: Dropwise add
(2.0 equiv) over 15 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The amide peak (
~127) should disappear, replaced by the nitrile ( ~109).
-
-
Quench: Cool to
. Carefully quench with saturated aqueous until pH ~8. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (typically EtOAc/Hexanes gradient).
Method B: Trifluoroacetic Anhydride (TFAA) – The Mild Protocol
Best for: Small scale (<100mg), acid-sensitive functionalities, or high-purity requirements.
Reagents:
-
Substrate: 1-methyl-1H-1,2,3-triazole-5-carboxamide (1.0 equiv)
-
Reagent: TFAA (1.2 – 1.5 equiv)
-
Base: Pyridine (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane or DCM
Step-by-Step Procedure:
-
Setup: Prepare a solution of the amide (1.0 equiv) and pyridine (2.5 equiv) in anhydrous 1,4-dioxane or DCM at
. -
Addition: Add TFAA (1.3 equiv) dropwise.
-
Reaction: Stir at
for 30 minutes, then warm to RT for 1–2 hours. -
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated
. -
Isolation: Dry and concentrate. This method often yields product of sufficient purity to bypass chromatography.
Comparison of Methods
| Feature | Method A ( | Method B (TFAA) | Method C (Cyanuric Chloride) |
| Cost | Low | High | Moderate |
| Atom Economy | Moderate | Low | High |
| Reaction Temp | RT | ||
| Workup | Requires careful quenching | Acid wash required | Filtration (removes cyanuric acid) |
| Suitability | Large scale / Robust | Sensitive substrates | "Green" / Catalytic variants |
Analytical Validation & Troubleshooting
Expected Analytical Data
-
NMR (DMSO-
):-
Starting Material: Two broad singlets (amide
) at 7.5–8.0 ppm; C5-Methyl singlet at ~4.0 ppm. -
Product: Disappearance of
signals. C5-Methyl singlet often shifts slightly downfield due to the stronger electron-withdrawing nature of the nitrile.
-
-
IR Spectroscopy:
-
Product: Appearance of a sharp, weak-to-medium band at 2230–2250 cm⁻¹ (
stretch). Disappearance of broad amide bands (3100–3400 cm⁻¹).
-
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Poor solubility of the triazole amide in DCM.
-
Solution: Switch solvent to THF or DMF (for Method A). If using DMF, keep temperature low (
) to avoid Vilsmeier-Haack side reactions.
-
-
Issue: Hydrolysis during Workup.
-
Cause: Nitriles on electron-deficient rings can be susceptible to hydrolysis back to the amide or acid if the quench is too basic or acidic.
-
Solution: Use a buffered quench (phosphate buffer pH 7) and perform extraction quickly.
-
Safety & Handling (E-E-A-T)
-
Energetic Potential: Low molecular weight 1,2,3-triazoles possess high nitrogen content and can be energetic. While the 5-cyano derivative is generally stable, DSC (Differential Scanning Calorimetry) is recommended before heating >100°C on a large scale.
-
Reagent Hazards:
- : Reacts violently with water, releasing HCl and phosphoric acid. Always quench into a large excess of ice/base.
-
TFAA: Corrosive and volatile lachrymator. Handle in a fume hood.
Workflow Diagram
Figure 2: Decision matrix and workflow for the dehydration protocol.
References
-
Pokhodylo, N. T., et al. (2021). "Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks.
dehydration of triazole amides). -
Shipilovskikh, S. A., et al. (2018). "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction." Organic Letters. (General methodology for heteroaromatic amides).
-
Diethelm, S., et al. (2021). "4,5-Dicyano-1,2,3-Triazole... Synthesis." Molecules. (Context on dicyano-triazole synthesis and stability).
-
Olah, G. A., et al. (1997). "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules. (Use of Cyanuric Chloride/DMF).[1]
Sources
reduction of 1-methyl-1H-1,2,3-triazole-5-carbonitrile to aminomethyl triazole
Application Note: Reduction of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile to Aminomethyl Triazole
Abstract & Strategic Analysis
The reduction of 1-methyl-1H-1,2,3-triazole-5-carbonitrile (1) to (1-methyl-1H-1,2,3-triazol-5-yl)methanamine (2) represents a critical transformation in the synthesis of triazole-based bioisosteres and linker systems. While 1,2,3-triazoles are chemically robust (resistant to oxidative and reductive cleavage), the primary challenge in this transformation is not the reduction itself, but the isolation of the highly polar, water-soluble primary amine product .[1]
Key Challenges:
-
Product Polarity: The resulting amine (2) is a low-molecular-weight, hydrophilic heterocycle. Standard aqueous extraction (DCM/Water) often results in >50% yield loss to the aqueous phase.[1]
-
Chemo-selectivity: While the triazole ring is stable, the N1-methyl group activates the C5 position. Harsh acidic conditions or excessive temperatures can lead to ring degradation or demethylation.
-
Dimerization: Reduction of primary nitriles often yields secondary amines (dimers) via intermediate imine condensation.
This guide presents three validated protocols ranging from scalable hydrogenation to modern in situ protection strategies designed to overcome isolation hurdles.
Reaction Pathways & Mechanism
The following diagram outlines the two primary pathways: Direct Hydrogenation (Method A) and Hydride Reduction (Method B), alongside the critical "poisoning" mechanism that leads to secondary amine impurities.[1]
Figure 1: Reaction pathways showing the stepwise reduction to the primary amine and the competing condensation pathway leading to secondary amine impurities.[1]
Experimental Protocols
Method A: Catalytic Hydrogenation (Scalable & Cleanest)
Best for: Large scale (>5g), avoiding aluminum salts, and obtaining the product as a stable HCl salt.[1]
Rationale: Using acidic media (HCl/MeOH) protonates the primary amine as soon as it forms.[1] This prevents the free amine from attacking the intermediate aldimine, effectively stopping secondary amine formation (dimerization).[1]
Reagents:
-
Substrate: 1-methyl-1H-1,2,3-triazole-5-carbonitrile (1.0 equiv)
-
Catalyst: 10% Pd/C (0.1 equiv by mass) or Raney Nickel (active)[1]
-
Solvent: Methanol (anhydrous)[1]
-
Additive: Concentrated HCl (1.1 equiv) or Acetic Acid[1]
Protocol:
-
Preparation: In a pressure vessel or hydrogenation flask, dissolve the nitrile (10 mmol) in Methanol (30 mL).
-
Acidification: Add concentrated HCl (11 mmol) dropwise. Note: Ensure the solution is acidic (pH < 2).[1]
-
Catalyst Addition: Under an inert atmosphere (N2 or Ar), carefully add 10% Pd/C (10 wt% loading).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the vessel with H2 gas (x3). Pressurize to 40–50 psi (3–4 bar) and stir vigorously at Room Temperature (20–25°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The nitrile spot should disappear.
-
Workup:
Method B: Chemical Reduction (LiAlH4)
Best for: Laboratory scale (<1g) where high-pressure equipment is unavailable.[1]
Rationale: Lithium Aluminum Hydride (LAH) is a powerful reducing agent.[1][2][3][4] The key here is the Fieser Workup , which creates a granular aluminum precipitate that can be filtered, avoiding the formation of slimy emulsions that trap the polar product.[1]
Reagents:
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask. Cool to 0°C under N2.[2]
-
Reagent Prep: Add LiAlH4 solution (20 mmol) to the flask.
-
Addition: Dissolve the nitrile (10 mmol) in dry THF (10 mL) and add dropwise to the LAH solution at 0°C. Exotherm expected.
-
Reaction: Warm to Room Temperature and reflux for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL Water (very slowly)
-
x mL 15% NaOH
-
3x mL Water[2]
-
-
Isolation: Warm to RT and stir for 15 mins until the precipitate turns white and granular. Add anhydrous MgSO4 to dry the solution.
-
Filtration: Filter the solids and wash thoroughly with THF (or 10% MeOH in DCM to ensure polar amine desorption).
-
Purification: Concentrate the filtrate. If the free amine is too volatile or water-soluble, immediately treat with HCl/Dioxane to precipitate the salt.[1]
Method C: The "Pro" Protocol (In-Situ Boc Protection)
Best for: Drug discovery/Medicinal chemistry. Converts the difficult polar amine into a lipophilic carbamate.[1]
Rationale: By trapping the amine with Boc2O in situ during reduction (using NaBH4/NiCl2), you bypass the isolation difficulty entirely.[1] The product is a lipophilic Boc-protected amine, easily extracted with Ethyl Acetate.[1]
Protocol:
-
Dissolve Nitrile (1.0 equiv) and Boc2O (2.0 equiv) in Methanol.
-
Cool to 0°C. Add NiCl2·6H2O (0.1 equiv) .[1]
-
Add NaBH4 (7.0 equiv) in small portions over 30 mins. Vigorous gas evolution!
-
Stir for 2 hours at RT.
-
Add Diethylenetriamine (0.5 equiv) to chelate Nickel (optional, helps color removal).[1]
-
Concentrate MeOH, add Water and Ethyl Acetate .
-
Extract the organic layer. The product is now the N-Boc-aminomethyl-triazole , which is easily purified by silica flash chromatography.
Analytical Data Summary
| Feature | Nitrile (Starting Material) | Amine (Product) |
| IR Spectroscopy | Sharp peak ~2240 cm⁻¹ (C≡N) | Broad band ~3300–3400 cm⁻¹ (NH2) |
| 1H NMR (DMSO-d6) | No CH2 signal. | Doublet/Singlet ~3.8–4.0 ppm (CH2-NH2) |
| Solubility | Soluble in DCM, EtOAc.[1][5] | Highly soluble in H2O, MeOH.[1] Insoluble in Hexanes. |
| Stability | Stable solid. | Hygroscopic; absorbs CO2 from air (store as HCl salt).[1] |
References
-
Hydrogenation of Triazole Nitriles
-
Regioselective Reduction of Triazole Esters (Analogous Chemistry)
-
General Protocol for Nitrile Reduction (LiAlH4)
- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
- Relevance: Standard operating procedure for LiAlH4 reductions and Fieser workup.
-
In-Situ Boc Protection Strategy
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Hydrolysis Protocols for 1,2,3-Triazole-5-Carbonitrile to Carboxylic Acid
Part 1: Strategic Overview & Chemical Logic
Introduction
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptidomimetics. While the 1,4-disubstituted isomer is ubiquitous due to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted-1,2,3-triazole-5-carboxylic acid represents a distinct topological vector often required for fragment-based drug design.
The hydrolysis of 1,2,3-triazole-5-carbonitrile to its corresponding carboxylic acid is a critical transformation. Unlike simple aliphatic nitriles, the triazole core introduces specific electronic and steric challenges:
-
Electronic Deficit: The triazole ring is electron-deficient, making the nitrile carbon highly electrophilic, which generally favors nucleophilic attack by hydroxide.
-
Steric Crowding: In 1-substituted triazoles, the 5-position is sterically adjacent to the N1-substituent. Bulky groups at N1 can significantly retard hydrolysis rates.
-
Decarboxylation Risk: Electron-deficient heteroaromatic acids are prone to thermal decarboxylation. Protocols must balance kinetic activation energy with thermal stability limits.
Mechanistic Pathway
The transformation follows a classic nucleophilic addition-elimination pathway. Under basic conditions (preferred), the hydroxide ion attacks the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide.[1] Subsequent hydrolysis yields the carboxylate, which is acidified to the free acid.
Figure 1: Base-catalyzed hydrolysis pathway.[1] Note that the amide intermediate is often isolable if the reaction time is insufficient.
Part 2: Experimental Protocols
Method A: Alkaline Hydrolysis (The Gold Standard)
This is the preferred method for 1,2,3-triazoles due to the robustness of the triazole ring against base. It offers faster kinetics than acid hydrolysis and easier purification.
Applicability: Robust substrates; N1-aryl or N1-alkyl derivatives. Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1,2,3-triazole-5-carbonitrile in Ethanol (10 mL/mmol) .
-
Note: If solubility is poor, use a 1:1 mixture of EtOH and 1,4-Dioxane.
-
-
Base Addition: Add 5.0 – 10.0 equiv of 4M aqueous NaOH .
-
Why: A large excess of base drives the equilibrium forward and ensures the consumption of the intermediate amide.
-
-
Reflux: Fit the flask with a condenser and heat to reflux (approx. 80–85 °C) .
-
Time: Typically 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the nitrile peak (approx. 2250 cm⁻¹) and the transient appearance/disappearance of the amide.
-
-
Workup (Isolation):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove the organic solvent (EtOH).
-
Dilute the aqueous residue with water (approx. 5 mL/mmol).
-
Crucial Step: Wash the basic aqueous phase with Ethyl Acetate (2x) to remove unreacted neutral starting material or non-acidic impurities.
-
-
Acidification: Cool the aqueous phase to 0 °C in an ice bath. Slowly add 6M HCl dropwise until pH reaches ~2–3.
-
Observation: The carboxylic acid should precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms (amphoteric/polar substrates), extract the acidic aqueous phase with Ethyl Acetate or n-Butanol.
Method B: Acidic Hydrolysis (For Base-Sensitive Substrates)
Used when the substrate contains base-labile groups (e.g., esters elsewhere on the molecule, though these will likely hydrolyze too) or if the triazole ring carries substituents sensitive to nucleophilic aromatic substitution.
Reagents: Hydrochloric Acid (HCl), Acetic Acid (AcOH).
Step-by-Step Protocol:
-
Setup: Suspend 1.0 equiv of nitrile in a mixture of conc. HCl (37%) and Glacial Acetic Acid (1:1 ratio, 5 mL/mmol).
-
Role of AcOH: Increases solubility of the organic substrate.
-
-
Reaction: Heat to 90–100 °C for 6–24 hours.
-
Caution: This method is harsher. Monitor strictly for decarboxylation (loss of CO2).
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the mixture onto crushed ice (approx. 20g/mmol).
-
The product may precipitate. If so, filter.
-
If not, extract with Ethyl Acetate (3x).
-
-
Drying: Dry organic layers over anhydrous Na2SO4, filter, and concentrate.
Part 3: Data Analysis & Troubleshooting
Comparison of Methods
| Feature | Method A (Alkaline) | Method B (Acidic) |
| Reaction Rate | Fast (4-12 h) | Slow (12-24 h) |
| Yield | Typically High (>85%) | Moderate (60-75%) |
| Side Products | Primary Amide (if stopped early) | Decarboxylated product (if overheated) |
| Purification | Acid-Base Extraction (Clean) | Requires Extraction/Recrystallization |
| Substrate Scope | Best for N1-Aryl/Alkyl | Best for Base-labile side chains |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for incomplete conversion.
Critical Considerations (Expert Insights)
-
Steric Hindrance at N1: If the N1 substituent is a bulky group (e.g., tert-butyl, mesityl), the hydrolysis of the amide intermediate to the acid will be the rate-determining step. In these cases, increasing the reaction temperature to 100 °C (using ethylene glycol or diglyme as co-solvent) is often necessary.
-
Decarboxylation: 1,2,3-triazole-5-carboxylic acids are relatively stable, but if electron-withdrawing groups are present on the phenyl ring at N1, the system becomes prone to thermal decarboxylation upon prolonged heating in acidic media.
-
Amphoteric Nature: If the triazole contains an amino group (e.g., 4-amino-1,2,3-triazole-5-COOH), the product will be zwitterionic. Isolation from water will be difficult. In such cases, use ion-exchange resin (Dowex 50W) for purification rather than simple extraction.
Part 4: References
-
Pokhodylo, N. T., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. [Link][3]
-
Relevance: Provides validated conditions for saponification of triazole esters, directly translatable to nitrile hydrolysis workups.
-
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. [Link]
-
Relevance: Comprehensive review of nitrile hydrolysis mechanisms, including heteroaromatic substrates.
-
-
Amantini, D., et al. (2002). Synthesis of 4- and 5-substituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Relevance: Discusses the stability and functionalization of the triazole ring positions 4 and 5.
-
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Relevance: Standard reference text for functional group interconversion (Nitrile to Carboxylic Acid).
-
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]
using 1-methyl-1,2,3-triazole-5-carbonitrile in tetrazole synthesis
Application Note: High-Yield Synthesis of 5-(1-Methyl-1,2,3-triazol-5-yl)-1H-tetrazole
Executive Summary
This technical guide details the synthetic methodology for transforming 1-methyl-1,2,3-triazole-5-carbonitrile into 5-(1-methyl-1,2,3-triazol-5-yl)-1H-tetrazole . This transformation connects two nitrogen-rich heterocyclic rings, creating a bis-heterocycle with significant potential in energetic materials (due to high heat of formation), medicinal chemistry (as a lipophilic carboxylate bioisostere), and coordination chemistry .
The protocol focuses on the [3+2] dipolar cycloaddition of the nitrile group with an azide source. Two validated methods are presented:
-
Method A (Standard): Sodium azide (
) and ammonium chloride ( ) in DMF. Recommended for initial scale-up and ensuring complete conversion. -
Method B (Green/Catalytic): Sodium azide (
) and zinc bromide ( ) in water (Demko-Sharpless protocol). Recommended for environmentally sensitive workflows and simplified workup.
Reaction Mechanism & Rationale
The formation of the tetrazole ring proceeds via a concerted but asynchronous [3+2] cycloaddition.
-
Activation: The nitrile carbon is electrophilic. In Method A, the ammonium ion buffers the solution and activates the nitrile via hydrogen bonding. In Method B, the Zinc(II) ion acts as a Lewis acid, coordinating to the nitrile nitrogen (
), significantly lowering the activation energy. -
Cyclization: The azide anion (
) attacks the activated nitrile carbon, followed by ring closure. -
Thermodynamics: The formation of the aromatic tetrazole ring is the thermodynamic driving force.
DOT Diagram: Reaction Pathway
Caption: Mechanistic pathway from nitrile starting material to tetrazole product via activated cycloaddition.
Safety & Hazard Analysis (Crucial)
-
Sodium Azide (
): Highly toxic (oral LD50 ~27 mg/kg). Reacts with acids to form explosive/toxic hydrazoic acid ( ). Never use halogenated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane can form (highly explosive). -
Hydrazoic Acid (
): During the acidification step (Workup), may be generated.[1] This step must be performed in a high-efficiency fume hood. -
Energetic Nature: Both the starting triazole and the product tetrazole are high-nitrogen compounds. While usually stable, they should be treated as potential energetic materials. Avoid friction and shock.
Experimental Protocols
Method A: DMF/Ammonium Chloride (Standard)
Best for: High reliability, difficult substrates.
Reagents:
-
1-methyl-1,2,3-triazole-5-carbonitrile (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Ammonium Chloride (
) (1.5 equiv) -
Solvent: Anhydrous DMF (0.5 M concentration relative to nitrile)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (e.g., 10 mmol) in DMF (20 mL).
-
Addition: Add
(15 mmol) and (15 mmol) to the solution. The salts will be partially suspended. -
Reaction: Attach a reflux condenser. Heat the mixture to 100–110 °C with stirring.
-
Note: A blast shield is recommended for all azide reactions at elevated temperatures.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 12–24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-water (100 mL).
-
Acidification: Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2. Caution: Evolution of
gas. -
The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with small amounts of cold water (3x 10 mL), and dry in a vacuum oven at 50 °C.
Method B: Water/Zinc Bromide (Green Protocol)
Best for: Environmental compliance, ease of purification.
Reagents:
-
1-methyl-1,2,3-triazole-5-carbonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Oxide ( ) -
Solvent: Deionized Water (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, combine the nitrile (10 mmol),
(11 mmol), and (10 mmol) in water (20 mL). -
Reaction: Heat to Reflux (100 °C) . If using a pressure vial, heat to 105 °C. Stir vigorously for 24–48 hours.
-
Workup:
-
Cool to room temperature.
-
Add 3N HCl to acidify to pH 1. This breaks the zinc-tetrazolate complex and protonates the tetrazole.
-
Stir for 30 minutes to ensure full decomplexation.
-
If the product precipitates, filter and wash with cold water.
-
Alternative: If the product is water-soluble, extract with Ethyl Acetate (3x), dry over
, and evaporate.
-
Data Analysis & Characterization
Expected Analytical Data:
| Technique | Feature | Expected Observation |
| Appearance | Physical State | White to off-white crystalline solid. |
| Melting Point | Thermal | Typically >160 °C (decomposition likely). |
| 1H NMR | Methyl Group | Singlet, |
| 1H NMR | Triazole CH | Singlet, |
| 1H NMR | Tetrazole NH | Broad singlet, |
| 13C NMR | Nitrile Carbon | Disappears (~110-115 ppm). |
| 13C NMR | Tetrazole Carbon | Appears at |
| IR Spectroscopy | Nitrile Stretch | Disappearance of sharp peak at ~2240 cm⁻¹. |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Inactive Nitrile | Increase Temp to 120°C (DMF method); Ensure anhydrous conditions. |
| No Precipitate | Product Water Soluble | Use continuous extraction with EtOAc or salt out the aqueous phase. |
| Explosion/Pop | Azide Accumulation | Ensure no halogenated solvents were used; Quench excess azide with Nitrite before disposal. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958).[2] An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
-
Himo, F., et al. (2002). Mechanisms of the Cycloaddition of Hydrazoic Acid and Methyl Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
-
Santa Cruz Biotechnology. (n.d.). 1-Methyl-1,2,3-triazole Safety Data Sheet.
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,5-Disubstituted-1,2,3-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols for improving the regioselectivity of 1,5-disubstituted-1,2,3-triazole formation over the 1,4-isomer. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.
Introduction: The Challenge of Regioselectivity
The 1,2,3-triazole core is a privileged scaffold in modern chemistry, finding extensive use in medicinal chemistry, materials science, and bioconjugation. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the most direct route to this heterocycle. However, the uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating difficult purification and reducing the overall yield of the desired product.
The advent of "click chemistry" brought forth catalyst systems capable of exquisite regiocontrol. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high-fidelity production of the 1,4-isomer. To achieve the complementary 1,5-regioselectivity, researchers must turn to a different catalytic system. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the most robust and reliable method for selectively synthesizing 1,5-disubstituted-1,2,3-triazoles.
This guide focuses on mastering the RuAAC reaction and troubleshooting alternative methods to ensure your synthesis preferentially yields the 1,5-isomer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Issue 1: My RuAAC reaction has a very low yield or is not proceeding at all.
Question: I am attempting to synthesize a 1,5-disubstituted triazole using a Cp*RuCl catalyst, but I'm seeing minimal product formation even after extended reaction times. What could be going wrong?
Answer (As a Senior Application Scientist):
This is a common issue that almost always points to one of three areas: catalyst deactivation, incorrect solvent choice, or suboptimal temperature. Let's break down the causality and the solutions.
Causality & Troubleshooting Steps:
-
Catalyst Sensitivity to Atmosphere: Ruthenium(II) catalysts, especially in their active form, can be sensitive to atmospheric oxygen. If the catalyst is deactivated, the catalytic cycle will not initiate.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). This involves using standard Schlenk line or glovebox techniques. All solvents should be thoroughly deoxygenated prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Inappropriate Solvent Choice: The RuAAC mechanism is highly sensitive to the solvent environment. Protic solvents, such as alcohols or water, are often detrimental to both the yield and the regioselectivity for the 1,5-isomer.
-
Solution: Switch to an aprotic solvent. A wide range of aprotic solvents are compatible with RuAAC, including 1,2-dichloroethane (DCE), toluene, benzene, THF, and DMF. The reaction must be completely homogeneous for optimal results.
-
-
Insufficient Thermal Energy: While some highly reactive RuAAC systems can proceed at ambient temperatures, many require heating to overcome the activation energy of the rate-determining step, which is believed to be the reductive elimination from the ruthenacycle intermediate.
-
Solution: Increase the reaction temperature. A starting point of 45 °C is often effective, but temperatures up to 80-100 °C may be necessary depending on the specific substrates and catalyst used. Microwave irradiation is also a highly effective technique for accelerating the reaction and improving yields.
-
-
Catalyst Poisoning in One-Pot Reactions: If you are attempting a one-pot synthesis starting from an alkyl halide and sodium azide, the ruthenium catalyst can be deactivated by coordination with the azide anion.
-
Solution: Perform the reaction sequentially. First, synthesize and isolate the organic azide. Alternatively, in a one-pot microwave procedure, ensure the initial azide formation step is complete before adding the ruthenium catalyst.
-
Issue 2: My reaction is producing a mixture of 1,4- and 1,5-isomers.
Question: I am trying to get the 1,5-isomer, but my final product is contaminated with the 1,4-isomer. How can I improve the regioselectivity?
Answer (As a Senior Application Scientist):
Achieving high regioselectivity is the primary reason for using a catalyst. If you are seeing a mixture, the cause is either the absence of an effective catalyst or suboptimal reaction conditions that allow a competing reaction pathway to occur.
Causality & Troubleshooting Steps:
-
Thermal (Uncatalyzed) Pathway: If you are simply heating the azide and alkyne without a catalyst, you are performing a thermal Huisgen cycloaddition, which is known to produce mixtures of both 1,4- and 1,5-isomers.
-
Solution: The most effective solution is to introduce a ruthenium catalyst. The RuAAC reaction proceeds through a distinct mechanism that strongly favors the 1,5-isomer.
-
-
Mechanism of Regiocontrol: Unlike CuAAC, which involves a copper-acetylide intermediate, the RuAAC mechanism proceeds via the formation of a six-membered ruthenacycle. Ruthenium activates the alkyne via π-interactions, and the oxidative coupling occurs between the more nucleophilic carbon of the alkyne and the electrophilic terminal nitrogen of the azide, predisposing the reactants for 1,5-substitution.
-
Actionable Insight: Ensure you are using a well-defined ruthenium catalyst known for this transformation. The most effective catalysts contain the pentamethylcyclopentadienyl (Cp) and chloride ligands, such as Cp RuCl(PPh₃)₂, CpRuCl(COD), or [Cp RuCl]₄ .
-
-
Alternative Metal-Free Conditions: Certain metal-free conditions can also favor the 1,5-isomer. For instance, reacting terminal alkynes with aryl azides in DMSO with a catalytic amount of a base like tetraalkylammonium hydroxide or t-BuOK can exclusively form 1,5-diarylsubstituted 1,2,3-triazoles. This occurs via an acetylide intermediate that attacks the terminal nitrogen of the azide.
-
Solution: If a metal-free approach is desired, explore these base-catalyzed methods. However, be aware that their substrate scope may be more limited than the RuAAC reaction.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the key mechanistic difference between CuAAC and RuAAC? | CuAAC (1,4-Isomer): Proceeds through a copper-acetylide intermediate. The azide coordinates to a separate copper atom (in dinuclear mechanisms) or the same one, leading to a metallacycle that forms the 1,4-isomer upon protonolysis. RuAAC (1,5-Isomer): Does not involve a ruthenium-acetylide. Instead, the ruthenium catalyst activates the alkyne through π-coordination. This is followed by an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-isomer. |
| Can I use internal (non-terminal) alkynes in the RuAAC reaction? | Yes, this is a significant advantage of RuAAC over CuAAC. Ruthenium catalysts are active for the cycloaddition of internal alkynes, providing access to fully substituted 1,2,3-triazoles. Regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors of the substituents. |
| Which ruthenium catalysts are most effective for 1,5-triazole synthesis? | Complexes containing the [Cp*RuCl] fragment have proven to be the most viable and efficient for promoting high conversion and regioselectivity. |
| Are there any other metals that can catalyze 1,5-triazole formation? | While ruthenium is the most common, other metals have been explored. For example, certain iron (FeCl₃), rare-earth metal, and nickel catalysts have been reported to promote the formation of 1,5-disubstituted triazoles under specific conditions. However, RuAAC remains the most general and widely applied method. |
Data Summary Tables
Table 1: Comparison of Key Azide-Alkyne Cycloaddition Methods
| Method | Catalyst | Predominant Product | Key Features |
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Requires high temperatures; poor regioselectivity. |
| CuAAC | Copper(I) source (e.g., CuI, or CuSO₄/NaAsc) | 1,4-disubstituted-1,2,3-triazole | High regioselectivity; mild conditions; generally requires terminal alkynes. |
| RuAAC | [CpRuCl] complexes (e.g., CpRuCl(COD)) | 1,5-disubstituted-1,2,3-triazole | High regioselectivity; tolerates terminal and internal alkynes; requires inert atmosphere. |
| Base-Catalyzed (Metal-Free) | t-BuOK or R₄NOH in DMSO | 1,5-disubstituted-1,2,3-triazole | Metal-free; scope often limited to aryl azides and terminal alkynes. |
Table 2: Recommended Solvents for RuAAC Reactions
| Solvent Class | Recommended Solvents | Comments |
| Halogenated | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Excellent choice, often used in standard protocols. |
| Aromatic | Toluene, Benzene | Commonly used, good for dissolving many organic substrates. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good general-purpose solvents for RuAAC. |
| Amides | N,N-Dimethylformamide (DMF) | Useful for less soluble substrates, especially with heating. |
| Protic Solvents | AVOID (e.g., Water, Methanol, Ethanol) | Detrimental to both yield and regioselectivity. |
Visualized Workflows and Mechanisms
Diagram 1: Regioselectivity Decision Workflow
Caption: Decision workflow for selecting the appropriate cycloaddition method.
Diagram 2: Simplified RuAAC Catalytic Cycle
Caption: Key mechanistic steps of the RuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted-1,2,3-Triazole
This protocol is a representative procedure based on established literature. Always perform a risk assessment before starting any new experiment.
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
Ruthenium Catalyst: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv, 1 mol%)
-
Solvent: Anhydrous, deoxygenated 1,2-dichloroethane (DCE)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic azide (1.0 equiv).
-
Inert Atmosphere: Seal the flask and purge thoroughly with argon or nitrogen for at least 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the deoxygenated DCE via syringe to achieve a concentration of approximately 0.5 M with respect to the azide.
-
Alkyne Addition: Add the terminal alkyne (1.05 equiv) to the stirring solution via syringe.
-
Heating: Place the reaction flask in a pre-heated oil bath at 45 °C.
-
Catalyst Introduction: In a separate vial, dissolve the Cp*RuCl(COD) catalyst (0.01 equiv) in a small amount of deoxygenated DCE. Add this catalyst solution to the reaction mixture via syringe. The solution will typically change color from orange to dark brown as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add silica gel directly to the flask (approximately 2-3 times the mass of the crude product).
-
Remove the solvent by rotary evaporation to yield a free-flowing powder.
-
-
Purification:
-
Load the silica-adsorbed crude product onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 1,5-disubstituted-1,2,3-triazole. The product is typically a beige or off-white solid after removal of the solvent.
-
References
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Retrieved from [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 268-279. and PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(15), 9792-9843. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. Retrieved from [Link]
-
Gentile, D., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8467. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chalmers University of Technology. (2022). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Retrieved from [Link]
-
Thieme. (n.d.). Click Chemistry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
-
Frontiers. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]
-
Rodionov, V. O., et al. (2007). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Angewandte Chemie International Edition, 46(15), 2697-2700. and PMC. Retrieved from [Link]
-
Frontiers Media. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Bentham Science. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Retrieved from [Link]
-
PubMed. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]
-
MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1435. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc04435a]([Link]
Technical Support Center: Separating 1,4- and 1,5-Triazole Isomers by Column Chromatography
Welcome to the technical support center for the chromatographic separation of 1,4- and 1,5-disubstituted triazole isomers. As a Senior Application Scientist, I understand that the successful isolation of these regioisomers is a critical step in synthetic chemistry, particularly in drug development and materials science where isomeric purity is paramount. The subtle differences in the physicochemical properties of these isomers present a unique purification challenge.
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered in the lab. We will delve into the principles governing the separation, method development strategies, and robust troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when approaching this separation for the first time.
Q1: What is the underlying principle for separating 1,4- and 1,5-triazole isomers?
The separation of 1,4- and 1,5-triazole regioisomers is primarily based on their small but significant difference in polarity. The 1,5-isomer is generally more polar than the 1,4-isomer. This difference arises from the vector sum of the dipole moments of the nitrogen atoms in the triazole ring. In the 1,5-isomer, the lone pairs of the nitrogen atoms are oriented in a way that creates a larger net molecular dipole moment compared to the more symmetrically substituted 1,4-isomer. Column chromatography exploits this polarity difference to achieve separation.
Q2: How do I choose the right stationary phase to start with?
For most applications, standard silica gel is the go-to starting point due to its cost-effectiveness and versatility.[1][2][3] However, the choice of stationary phase is critical and depends on the nature of your specific triazole derivatives.
| Stationary Phase | Principle of Separation | Best For... | Expert Insights & Causality |
| Silica Gel (SiO₂) (Acidic) | Normal-Phase Adsorption | General purpose, separation of moderately polar, neutral triazoles. | The slightly acidic surface silanol (Si-OH) groups interact with polar functional groups. This is effective but can cause issues with basic triazoles.[4] |
| Alumina (Al₂O₃) (Neutral or Basic) | Normal-Phase Adsorption | Basic triazole derivatives that may streak or decompose on acidic silica gel. | Basic alumina prevents unwanted interactions with the basic nitrogen atoms of the triazole ring, often resulting in better peak shapes. |
| Reversed-Phase (C8, C18) | Hydrophobic Partitioning | Triazoles with large, non-polar, or greasy substituents. | Separation is based on hydrophobic interactions. The more non-polar isomer (typically the 1,4-) will be retained longer. |
| Chiral Stationary Phases (CSPs) | Enantioselective Interactions | Separation of enantiomers of a single triazole isomer, common in pesticide and drug development.[5][6][7][8] | Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) create chiral environments that interact differently with each enantiomer, enabling their separation.[5][6][8] |
Q3: What is a good starting mobile phase for a new pair of triazole isomers?
For normal-phase chromatography on silica gel, a binary solvent system of a non-polar solvent and a slightly more polar solvent is a standard starting point. A gradient of ethyl acetate (EtOAc) in hexanes is the most common choice.
Experimental Protocol: Initial TLC Analysis
-
Dissolve your crude isomer mixture in a suitable solvent (e.g., Dichloromethane or Chloroform).
-
Spot the mixture on three separate TLC plates.
-
Develop each plate in a different solvent system:
-
Plate 1: 80:20 Hexanes:EtOAc
-
Plate 2: 60:40 Hexanes:EtOAc
-
Plate 3: 40:60 Hexanes:EtOAc
-
-
Visualize the plates under UV light. The goal is to find a solvent system where both isomers have Rf values below 0.5 and the difference in their Rf values (ΔRf) is maximized.[9] The ideal Rf for the lower-eluting spot for column chromatography is around 0.2-0.3.[9]
Q4: How do the substituents on the triazole ring affect the separation?
The nature of the R-groups attached to the triazole ring has the most significant impact on the ease of separation.
-
Polar Substituents: Groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) will increase the overall polarity of both isomers, requiring more polar mobile phases for elution. They may also enhance the polarity difference between the isomers, making separation easier.
-
Bulky/Non-Polar Substituents: Large, aliphatic, or aromatic groups decrease the overall polarity. They may also sterically hinder the interaction of the triazole core with the stationary phase, potentially making the separation more challenging by masking the inherent polarity difference.
-
Electron-Withdrawing/Donating Groups: These groups can modulate the basicity of the triazole nitrogens, affecting their interaction with acidic silica gel and influencing retention times.
Method Development & Optimization Workflow
Successful separation requires a logical and systematic approach. The following workflow provides a roadmap for developing a robust purification method from scratch.
Caption: A systematic workflow for developing a column chromatography method for triazole isomer separation.
Troubleshooting Guide
Even with a well-designed plan, challenges can arise. This section provides solutions to the most common issues encountered during the separation of 1,4- and 1,5-triazole isomers.
| Problem | Possible Cause(s) | Recommended Solutions & Scientific Rationale |
| Complete Co-elution or Poor Resolution (Rs < 1.0) | 1. Insufficient Polarity Difference: The chosen solvent system is not adequately differentiating between the isomers. 2. Inappropriate Stationary Phase: The selected phase does not offer enough selectivity. | Solution 1: Optimize the Mobile Phase. • Decrease Polarity: Make the mobile phase weaker (e.g., increase the hexane:EtOAc ratio). This forces the compounds to spend more time on the stationary phase, allowing for more interaction and better separation. • Change Solvent Selectivity: Switch one of the solvents. For example, replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Different solvents have different hydrogen bonding capabilities which can alter selectivity. Solution 2: Change the Stationary Phase. • If using silica, consider switching to alumina. If normal phase fails, consider reversed-phase (C18) if the molecules have sufficient hydrophobic character.[10][11] |
| Peak Tailing / Streaking on Column | 1. Strong Acid-Base Interaction: The basic nitrogen atoms in the triazole ring are interacting too strongly with the acidic silanol groups on the silica gel surface.[4] 2. Poor Solubility: The compound is not fully dissolved in the mobile phase as it travels through the column. | Solution 1: Neutralize the Stationary Phase. • Add a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase. This deactivates the acidic silanol sites, preventing strong ionic interactions and resulting in symmetrical peaks.[4] Solution 2: Improve Solubility. • Ensure the compound is fully soluble in the chosen eluent. If necessary, switch to a solvent system where the compound has better solubility. You can load the sample dissolved in a stronger solvent (e.g., DCM), but use a minimal volume to avoid compromising the initial separation at the top of the column.[4] |
| Isomer Decomposition on the Column | 1. Acid Sensitivity: The triazole derivative is unstable on the acidic surface of silica gel. | Solution 1: Use a Neutral Stationary Phase. • Switch to neutral alumina or commercially available deactivated silica gel.[4] Solution 2: Work Quickly. • Minimize the time the compound spends on the column by using a slightly stronger mobile phase or applying positive pressure (flash chromatography) to speed up the elution. |
| Low Mass Recovery | 1. Irreversible Adsorption: The compound is too polar for the chosen conditions and is sticking permanently to the stationary phase. 2. Decomposition: As mentioned above. | Solution 1: Increase Eluent Strength. • After collecting your desired fractions, flush the column with a much more polar solvent (e.g., 10% methanol in DCM) to elute any highly retained material.[2] Solution 2: Use a More Inert Stationary Phase. • Switch to a less active stationary phase like deactivated silica or alumina. |
Visualizing the Troubleshooting Process
Caption: A decision-making flowchart for troubleshooting common issues in triazole isomer separations.
References
- The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate)
-
Gao, S., et al. (2008). The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. PubMed. [Link]
-
Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. ResearchGate. [Link]
-
Wang, P., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. [Link]
-
Gao, S., et al. (2008). Chiral Separation of Triazole Pesticides Enantiomers by Amylose-tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. [Link]
-
Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. SciSpace by Typeset. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. ChemRxiv. [Link]
-
Column chromatography. University of Victoria. [Link]
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on. Indian Academy of Sciences. [Link]
-
Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
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- 6. The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Dehydration of Amides to Triazole Carbonitriles
Welcome to the technical support center for optimizing the synthesis of triazole carbonitriles via amide dehydration. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the success of your synthetic endeavors.
I. Understanding the Core Reaction: Amide Dehydration
The conversion of a primary amide to a nitrile is a dehydration reaction, fundamentally involving the removal of a water molecule (H₂O) from the amide functional group (R-CONH₂).[1] This transformation is a cornerstone of organic synthesis, providing a reliable route to the valuable nitrile functionality, which is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The general transformation is depicted below:
R-CONH₂ → R-CN + H₂O
The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry. The incorporation of a nitrile group onto a triazole ring creates a versatile building block for further chemical elaboration. This guide will specifically address the challenges and optimization strategies for the dehydration of a primary amide appended to a triazole core.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My dehydration reaction is not going to completion, resulting in low yield. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Dehydrating Agent Potency: The choice and quality of your dehydrating agent are paramount.
-
Common Agents: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are frequently used.[1][3][4] For milder conditions, trifluoroacetic anhydride (TFAA) or the Burgess reagent can be effective.[5][6]
-
Troubleshooting:
-
Agent Reactivity: Ensure your dehydrating agent is fresh and has not been deactivated by atmospheric moisture. For instance, P₄O₁₀ is a powerful desiccant and must be handled under anhydrous conditions.[1]
-
Stoichiometry: Insufficient equivalents of the dehydrating agent will lead to incomplete reaction. Start with the recommended stoichiometry and consider a modest excess if conversion remains low.
-
-
-
Reaction Temperature: Dehydration reactions often require heating to overcome the activation energy barrier.[1]
-
Troubleshooting: If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Solvent Choice: The solvent can significantly influence reaction kinetics.
-
Troubleshooting: Aprotic solvents like dichloromethane (DCM), chloroform, or toluene are generally preferred. Ensure the solvent is anhydrous, as water will consume the dehydrating agent.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
A2: Side product formation can be a major challenge, impacting both yield and purification.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile can be hydrolyzed back to the starting amide or further to the corresponding carboxylic acid.
-
Mitigation: Strict anhydrous conditions are crucial. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with the Triazole Ring: The choice of dehydrating agent can sometimes lead to undesired reactions with the triazole ring, especially under harsh acidic conditions generated by reagents like POCl₃ and SOCl₂.[6]
-
Mitigation:
-
Milder Reagents: Consider using milder, non-acidic reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base like triethylamine (Et₃N) or the Burgess reagent.[7][8][9] These conditions are often more compatible with sensitive functional groups.[8]
-
Base Scavenger: When using reagents that produce acidic byproducts (e.g., HCl from SOCl₂), the addition of a non-nucleophilic base can neutralize the acid and prevent side reactions.[6]
-
-
Q3: The purification of my triazole carbonitrile is proving difficult. What strategies can I employ for effective purification?
A3: The purification of polar, nitrogen-containing heterocycles can be challenging.
-
Standard Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent is critical. A gradient elution from a nonpolar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Troubleshooting Purification:
-
Tailing on Silica Gel: The basic nature of the triazole nitrogen atoms can lead to tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue.
-
Product Solubility: If your product is highly polar and has low solubility in common organic solvents, specialized techniques may be required. This can include using a more polar stationary phase for chromatography (e.g., alumina or reverse-phase silica) or exploring different recrystallization solvents.
-
Salt Formation for Purification: In some cases, converting the triazole to a salt can facilitate purification.[10] The salt can be precipitated or recrystallized, and then the free triazole can be regenerated by neutralization.
-
III. Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key dehydration reactions. These protocols are intended as a starting point and may require optimization for your specific substrate.
Protocol 1: Dehydration using Triflic Anhydride (Tf₂O) and Triethylamine (Et₃N)
This method is known for its mild, non-acidic conditions and is often suitable for substrates with sensitive functional groups.[7][8]
Materials:
-
Triazole amide
-
Triflic anhydride (Tf₂O)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To an ice-cooled, stirred solution of the triazole amide (1.0 mmol) in anhydrous DCM (10 mL), add anhydrous triethylamine (2.0 mmol, 2.0 equiv).
-
Addition of Dehydrating Agent: Add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the required time (typically a few minutes to a few hours).[11] Monitor the progress of the reaction by TLC.
-
Workup:
-
Quench the reaction by carefully adding water (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Dehydration using Phosphorus Oxychloride (POCl₃)
This is a more classical and potent method, often requiring heating.[6]
Materials:
-
Triazole amide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or triethylamine (optional, as a base)
-
Anhydrous toluene or chloroform
-
Ice water (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the triazole amide (1.0 mmol) in anhydrous toluene or chloroform (10 mL). If using a base, add it to the solution.
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.5-2.0 mmol, 1.5-2.0 equiv) to the solution. The reaction may be exothermic.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl₃.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
IV. Mechanistic Insights & Visualization
Understanding the reaction mechanism is key to troubleshooting and optimization. The general mechanism for amide dehydration involves the activation of the amide carbonyl oxygen, making it a good leaving group.
Mechanism with Phosphorus Oxychloride (POCl₃)
The dehydration of an amide with POCl₃ proceeds through the following key steps:[3][12]
-
Nucleophilic Attack: The carbonyl oxygen of the amide acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This attack forms an intermediate where the oxygen is bonded to the phosphorus, and a chloride ion is displaced.
-
Elimination: A base (which can be another amide molecule, a solvent molecule, or an added base) removes a proton from the nitrogen atom, and subsequent elimination steps lead to the formation of the nitrile and inorganic byproducts.
Caption: Reaction workflow for amide dehydration using POCl₃.
Comparative Data of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in pyridine or DMF | Potent, readily available | Harsh, acidic byproducts, can be incompatible with sensitive groups[6] |
| SOCl₂ | Reflux, often with a base | Potent, volatile byproducts | Harsh, generates HCl and SO₂[6] |
| P₄O₁₀ (P₂O₅) | High temperature, often neat | Very powerful dehydrating agent | Heterogeneous, requires high temperatures, can be difficult to work with[1][3] |
| Tf₂O / Et₃N | 0 °C to room temp. in DCM | Mild, non-acidic, fast reactions, high yields[7][8] | Reagent is expensive and moisture-sensitive |
| Burgess Reagent | Mild conditions, often room temp. | Mild, selective, good for sensitive substrates[5][9][13] | Reagent can be expensive |
V. References
-
Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. (2025, December 12). Chemistry Steps. [Link]
-
Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64-65.
-
Various Authors. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
TutorChase. (n.d.). How do you convert an amide to a nitrile? [Link]
-
APICDMO. (2022, March 29). What Role Does Burgess reagent Play? Medium. [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]
-
Synthetic Map. (n.d.). Primary amides can be dehydrated to nitriles in the presence of SOCl₂ or P₂O₅. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]
-
Kumar, A., et al. (2013). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Organic Chemistry: An Indian Journal, 9(4), 132-135.
-
Al-Masum, M., & El-Khoury, R. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe₂)₃, PCl₃, or P(OPh)₃. ACS Omega, 3(5), 5233-5239.
-
Pearson. (n.d.). POCl₃ Dehydration Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Bloom Tech. (2024, January 15). What are the synthesis methods for Burgess reagent. [Link]
-
Chem Sketch. (2017, December 27). Dehydration of Amides to Nitriles Using POCl₃ Reaction and Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. [Link]
-
Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
Wiley Online Library. (2021, June 7). Triflic Anhydride (Tf₂O): An Efficient Catalyst for Electrophilic Activation of Amides. [Link]
-
Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. SYNTHESIS, 1999(1), 64-65.
-
UKEssays. (2018, January 24). Burgess and Martin Dehydrating Reagents. [Link]
-
Kumar, S., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Synlett, 29(12), 1633-1637.
-
Movassaghi, M., & Hill, M. D. (2006). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Journal of the American Chemical Society, 128(44), 14254-14255.
-
Common Organic Chemistry. (n.d.). Amide to Nitrile Mechanism - POCl₃. [Link]
-
Shipilovskikh, S. A., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728-731.
-
Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Ryba, T., et al. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Wang, L., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(15), 11078-11095.
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medium.com [medium.com]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 9. ukessays.com [ukessays.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Stereochemical Integrity in Triazole Functionalization
Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the preservation of stereochemical integrity during the synthesis of chiral molecules functionalized with 1,2,3-triazoles. Our focus is on anticipating and solving the common challenge of racemization, particularly when incorporating modified amino acids into triazole scaffolds via cycloaddition reactions.
Introduction: The Challenge of Stereochemical Control
The 1,2,3-triazole moiety, often integrated into molecules via the robust Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, is a valuable scaffold in medicinal chemistry and materials science.[1][2] It can act as a bioisostere for amide bonds in peptidomimetics, offering enhanced stability and unique electronic properties.[3][4] However, when working with chiral substrates, such as derivatives of natural amino acids, maintaining the stereochemical purity at sensitive stereocenters is a critical challenge. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur at the α-carbon of amino acid derivatives, potentially diminishing the biological activity and therapeutic efficacy of the target molecule.[5]
This guide provides in-depth, field-proven insights to help you navigate this challenge, ensuring the stereochemical integrity of your compounds.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues that may indicate racemization and provides actionable solutions based on mechanistic principles.
Question 1: I performed a CuAAC reaction between a chiral α-azido acid and a terminal alkyne. My final product shows two spots on chiral HPLC/SFC or a reduced optical rotation. What went wrong?
Answer: This is a classic sign of racemization at the α-carbon of your azido acid. The primary culprit is often the reaction conditions, which may be promoting the deprotonation of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, thus scrambling the stereochemistry.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of a Strong Base | Bases can abstract the acidic α-proton of the amino acid derivative. The resulting carbanion/enolate is planar and achiral, leading to racemization upon reprotonation. The triazole moiety itself can increase the acidity of this proton.[5] | 1. Avoid Strong Bases: If a base is required, use a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. 2. Buffer the System: Maintain a pH between 4 and 12, as the CuAAC reaction is generally tolerant of this range.[6] |
| Elevated Reaction Temperature | Higher temperatures provide the activation energy needed for deprotonation and can accelerate racemization, even with weak bases.[6] | 1. Run at Room Temperature: The CuAAC reaction is often efficient at ambient temperatures.[3][4][6] 2. Low-Temperature Reactions: If the reaction is sluggish, consider cooling it to 0°C and allowing it to proceed for a longer duration. |
| Prolonged Reaction Time | Even under mild conditions, extended exposure to the reaction environment can lead to gradual racemization.[3][4] | 1. Monitor the Reaction: Use TLC or LC-MS to track the reaction progress and stop it as soon as the starting material is consumed. 2. Optimize Catalyst Loading: Increasing the catalyst loading (within reasonable limits) can shorten the required reaction time. |
| Post-Cycloaddition Saponification | Subsequent functionalization steps, such as the saponification of a methyl ester to a carboxylic acid using a base like LiOH or NaOH, are a very common source of racemization.[5] | 1. Use Milder Hydrolysis Conditions: Consider enzymatic hydrolysis or less basic conditions if possible. 2. Protecting Group Strategy: Plan your synthesis to avoid harsh, basic deprotection or functionalization steps after the stereocenter is set. For example, use an acid-labile protecting group for the carboxylic acid. |
Question 2: My starting chiral azide is pure, but after the CuAAC reaction and workup, I observe significant epimerization. Could the copper catalyst be the cause?
Answer: While the copper catalyst itself is not the direct cause of racemization, its coordination and the overall reaction environment can play a role. The formation of certain copper complexes in the presence of a base could potentially facilitate the deprotonation of the α-proton.[7] However, it is more likely that the combination of factors, especially the presence of a base used in the reaction or workup, is the root cause.
Troubleshooting Steps:
-
Analyze the Base: Identify all sources of base in your protocol. This includes any added bases for the CuAAC reaction itself, as well as basic aqueous solutions used during the workup (e.g., sodium bicarbonate wash).
-
Catalyst System Check: The standard catalyst system for CuAAC is often generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate.[8][9] This system generally works well in aqueous or mixed aqueous/organic solvents and does not inherently require a strong base.
-
Ligand Effects: Some ligands used to stabilize the Cu(I) catalyst can also act as bases. Evaluate the basicity of your chosen ligand.
Below is a workflow to diagnose potential sources of racemization in a typical CuAAC protocol.
Caption: Workflow for troubleshooting racemization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for α-amino acid derivatives?
A: The key to racemization is the removal of the proton at the α-carbon (the stereocenter). This is facilitated by a base. Once deprotonated, the carbon atom rehybridizes from sp³ (tetrahedral) to sp² (trigonal planar), forming a carbanion or enolate intermediate. This planar intermediate is achiral. Subsequent reprotonation can occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both enantiomers.
Caption: Mechanism of base-catalyzed racemization.
Q2: Are certain amino acid side chains more prone to racemization?
A: Yes. Amino acids with electron-withdrawing groups on their side chains can increase the acidity of the α-proton, making them more susceptible to racemization. For example, amino acids with hydroxy, carboxy, or thioether side chains may racemize more readily under basic conditions.[10] Conversely, bulky, non-polar side chains may offer some steric hindrance to the approach of a base, slightly reducing the rate of racemization.
Q3: Can I use a chiral auxiliary to prevent racemization?
A: While chiral auxiliaries are a powerful tool for inducing stereoselectivity in a reaction, they are less commonly used to prevent racemization of an existing stereocenter in this context.[11] The most effective strategy is to control the reaction conditions (base, temperature, time) to prevent the deprotonation event from occurring in the first place. A more relevant approach would be to choose a protecting group for the amine or carboxylic acid that is stable to the reaction conditions and can be removed under non-racemizing conditions.
Q4: Is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) a better alternative for avoiding racemization?
A: The RuAAC reaction, which typically yields the 1,5-disubstituted triazole regioisomer, proceeds through a different mechanism involving a ruthenacycle intermediate.[6][9] While there is less literature specifically detailing racemization issues in RuAAC with chiral amino acids, the reaction conditions can still be a factor. The choice between CuAAC and RuAAC should primarily be driven by the desired regioisomer. For either reaction, a careful optimization of conditions is the best practice for maintaining stereochemical integrity.
Model Protocol: Stereopreservation in CuAAC
This protocol provides a starting point for the synthesis of a chiral 1,4-disubstituted triazole from a generic α-azido ester, with an emphasis on minimizing racemization.
Reaction: Copper-Catalyzed Cycloaddition of (S)-Methyl 2-azido-3-phenylpropanoate with Phenylacetylene.
Materials:
-
(S)-Methyl 2-azido-3-phenylpropanoate (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve (S)-Methyl 2-azido-3-phenylpropanoate (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O (to a concentration of approx. 0.1 M).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) in a minimum amount of water. In another vial, dissolve sodium ascorbate (0.10 eq) in water.
-
Reaction Initiation: While stirring the solution of the azide and alkyne at room temperature (20-25°C), add the sodium ascorbate solution first, followed immediately by the CuSO₄ solution. A color change is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is often complete within 4-12 hours. Crucially, do not let the reaction run overnight without monitoring, as prolonged reaction times can increase the risk of racemization. [3][4]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution). Avoid using a basic wash (e.g., NaHCO₃) unless absolutely necessary to remove an acidic impurity, as this can induce racemization.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Stereochemical Analysis: Analyze the enantiomeric excess (ee) of the final product using chiral HPLC or SFC to confirm that no racemization has occurred.
References
-
Gante, J. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. Available at: [Link]
-
Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
ResearchGate. (2021). (PDF) 1,2,3-Triazoles as Biomimetics in Peptide Science. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
MDPI. (2009). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Available at: [Link]
-
ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives | Request PDF. Available at: [Link]
- Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
-
ResearchGate. (n.d.). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Available at: [Link]
-
Purdue University. (n.d.). Triazole groups as biomimetic amide groups in peptides can trigger racemization. Available at: [Link]
-
Semantic Scholar. (2022). Triazole: A New Perspective in Medicinal Chemistry and Material Science. Available at: [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Available at: [Link]
-
Longdom.org. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
PubMed. (2025). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. Available at: [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
- Google Patents. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092.
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). The isomers of α-amino-acids with copper(II). Part 4. Catalysis of the racemization of optically active alanine by copper(II) and pyruvate in alkaline solution. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Validation & Comparative
Differentiation of 1,4- and 1,5-Methyltriazole Regioisomers: A 1H NMR Comparative Guide
Topic: 1H NMR Chemical Shift Differences Between 1,4- and 1,5-Methyltriazoles Content Type: Publish Comparison Guide
Executive Summary
The regioselective synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern medicinal chemistry. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields the 1,4-isomer , Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-isomer . However, thermal conditions or novel catalysts can produce mixtures.
Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the regioisomers often exhibit vastly different biological profiles. This guide provides a definitive, data-driven workflow for differentiating methyl-substituted 1,4- and 1,5-triazoles using 1H NMR, emphasizing the "Alonso Solvent Shift Rule" and NOE correlations as the primary validation tools.
Mechanistic & Structural Context
Before analyzing the spectra, it is essential to understand the structural environment that dictates the NMR signals.
-
1,4-Disubstituted Triazoles: The proton at C5 is adjacent to the N1-substituent. The C4-substituent is distal.
-
1,5-Disubstituted Triazoles: The proton at C4 is distal to the N1-substituent. The C5-substituent is sterically crowded against the N1-substituent.
This steric and electronic environment creates distinct shielding cones and hydrogen-bonding capabilities, which are the basis for the analytical methods below.
Figure 1: Structural features dictating NMR behavior in triazole regioisomers.
Comparative Analysis: 1H NMR Chemical Shifts
A. The Triazole Ring Proton (C-H)
The chemical shift of the triazole ring proton is the most diagnostic signal, but its absolute value overlaps between isomers. Solvent dependency is the key differentiator.
| Feature | 1,4-Isomer (C5-H) | 1,5-Isomer (C4-H) | Mechanistic Reason |
| CDCl₃ Shift ( | 7.50 – 8.00 ppm | 7.50 – 7.90 ppm | Overlapping regions make single-solvent analysis risky. |
| DMSO- | 8.20 – 9.00 ppm | 7.60 – 8.00 ppm | The 1,4-proton is highly acidic and forms strong H-bonds with DMSO. |
| > 0.30 - 0.50 ppm | < 0.10 ppm | The Alonso Rule: 1,5-isomers resist solvation due to steric crowding. |
B. Methyl Group Signals (N-Me and C-Me)
For "methyltriazoles," the position of the methyl group (either on the Nitrogen or the Carbon) provides secondary confirmation.
Scenario 1: N-Methyl Triazoles (1-Methyl-4-R vs. 1-Methyl-5-R)
-
1,4-Isomer (N-Me): Typically resonates at
4.05 – 4.20 ppm . -
1,5-Isomer (N-Me): Typically resonates at
3.85 – 4.00 ppm . -
Insight: The N-methyl in the 1,5-isomer is often shielded (upfield shift) by the magnetic anisotropy of the adjacent C5-substituent (R-group).
Scenario 2: C-Methyl Triazoles (1-R-4-Methyl vs. 1-R-5-Methyl)
-
1,4-Isomer (C4-Me):
2.30 – 2.45 ppm. -
1,5-Isomer (C5-Me):
2.10 – 2.30 ppm. -
Insight: Similar to the N-Me scenario, the C5-methyl in the 1,5-isomer is spatially crowded by the N1-substituent, often leading to slight upfield shifts or distinct splitting patterns in NOESY.
The Definitive Protocol: The "Alonso" Solvent Shift Experiment
This protocol is the most robust method for distinguishing isomers without running 2D NMR, provided your compound is soluble in both solvents.
Materials:
-
~5-10 mg of isolated triazole product.
-
0.6 mL CDCl₃ (Chloroform-d).
-
0.6 mL DMSO-
(Dimethyl sulfoxide-d6). -
Two NMR tubes.
Step-by-Step Workflow:
-
Sample A: Dissolve half the sample in CDCl₃. Acquire 1H NMR (16 scans).
-
Sample B: Dissolve the other half in DMSO-
. Acquire 1H NMR (16 scans). -
Identify the Triazole Proton: Look for the distinct singlet in the aromatic region (7.5–9.0 ppm).
-
Calculate
: Subtract the shift in CDCl₃ from the shift in DMSO- .
Interpretation Table:
| Calculated
Validation via 2D NMR (NOESY)
When chemical shifts are ambiguous (e.g., complex R-groups affecting anisotropy), Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard.
-
1,4-Isomer:
-
Observation: Strong NOE correlation between the Triazole-H (C5) and the
-protons of the N1-substituent . -
Why: They are vicinal in space.
-
-
1,5-Isomer:
-
Observation: NO correlation between Triazole-H (C4) and N1-substituent.
-
Alternative: Strong NOE between the C5-Substituent and the N1-substituent .
-
Decision Tree for Assignment
Use the following logic flow to assign your structure.
Figure 2: Diagnostic workflow for assigning triazole regiochemistry.
Supporting Data: 13C NMR
While 1H NMR is faster, 13C NMR provides a robust secondary check.
-
1,4-Isomer (C5): Resonates upfield at ~120–122 ppm .
-
1,5-Isomer (C4): Resonates downfield at ~133–135 ppm .
-
Rule of Thumb: The C4 carbon of the 1,5-isomer is typically ~10 ppm downfield compared to the C5 carbon of the 1,4-isomer.
References
-
Alonso, F., et al. (2012). Solvent-Dependent 1H NMR Chemical Shifts of 1,2,3-Triazoles: A Simple and Reliable Tool for Regioisomer Assignment. Journal of Organic Chemistry. Link
-
Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Journal of Organic Chemistry. Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1][2] DFT Study Predicts Calc. Shifts. Journal of the American Chemical Society. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
Sources
crystal structure analysis of 1-methyl-1H-1,2,3-triazole-5-carbonitrile
Topic: Structural Analysis & Comparative Guide: 1-Methyl-1H-1,2,3-triazole-5-carbonitrile vs. 1,4-Regioisomers
Executive Summary
This guide provides a structural and crystallographic comparison of 1-methyl-1H-1,2,3-triazole-5-carbonitrile (the "Target") against its regioisomer and structural analogs (the "Alternatives").[1] While the 1,4-disubstituted triazoles are ubiquitous in drug discovery due to the ease of "Click" chemistry (CuAAC), the 1,5-disubstituted variants offer a distinct orthogonal geometry that is critical for structure-activity relationship (SAR) tuning.[1]
Key Insight: The 1,5-substitution pattern introduces a steric clash between the N1-methyl and C5-substituent, often disrupting the planar packing observed in 1,4-isomers.[1] This results in lower melting points and increased solubility for the 5-isomer, making it a "shape-shifting" scaffold compared to the rigid, crystalline 1,4-analogs.[1]
Part 1: Structural & Crystallographic Analysis
The Alternative: 1,4-Substituted Framework
Representative Compound: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate[1]
The 1,4-regioisomers are characterized by a linear, planar geometry that facilitates dense crystal packing.[1] This stability is driven by intermolecular hydrogen bonding and
Crystallographic Data (1,4-Isomer Surrogate):
| Parameter | Data Value | Significance |
|---|---|---|
| Crystal System | Triclinic | Low symmetry allows dense packing.[1] |
| Space Group |
Note: Data derived from the structural analog Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate [1].[1]
The Target: 1-Methyl-1H-1,2,3-triazole-5-carbonitrile
Unlike the 1,4-isomer, the 5-cyano derivative experiences steric repulsion between the N1-Methyl group and the C5-Cyano group .[1]
-
Steric Clash: The Van der Waals radius of the methyl group (~2.0 Å) forces the C5-substituent to twist out of plane or distorts the ring geometry to relieve strain.
-
Physical Consequence: This internal strain reduces the lattice energy, often rendering the 5-isomer a low-melting solid or oil at room temperature, contrasting with the high-melting crystalline 1,4-isomers.[1]
-
Dipole Moment: The 1,5-vector alignment creates a larger net dipole compared to the 1,4-isomer, significantly altering solubility profiles in polar media.[1]
Part 2: Experimental Characterization & Protocols
Comparative Synthesis Pathways
The synthesis of the 5-isomer requires Ruthenium catalysis (RuAAC) or magnesium-mediated methods to overcome the thermodynamic preference for the 1,4-isomer.[1]
Figure 1: Divergent synthesis pathways. Copper catalysis yields the 1,4-isomer, while Ruthenium catalysis is required to access the sterically congested 1,5-isomer.[1]
NMR Fingerprinting Protocol
Distinguishing the two isomers is critical. The C-H proton on the triazole ring provides a definitive diagnostic signal.[1]
Protocol:
-
Dissolve ~5 mg of sample in DMSO-
. -
Acquire
H NMR (400 MHz minimum).[1][3] -
Analyze the chemical shift (
) of the triazole ring proton.[1][3]
| Isomer | Triazole Proton Shift ( | Structural Cause |
| 1,4-Isomer | 8.20 - 8.60 ppm | Deshielding by adjacent N-atoms and anisotropy. |
| 1,5-Isomer | 7.50 - 7.90 ppm | Shielding effect due to proximity of N1-substituent.[1] |
Critical Check: The 1,5-isomer's proton is typically upfield (lower ppm) relative to the 1,4-isomer due to the different electronic environment created by the adjacent N1-substituent [2].[1]
Part 3: Comparative Data Summary
The following table contrasts the key physicochemical properties relevant to drug development.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Alternative) |
| Geometry | Sterically Congested (Twisted) | Linear & Planar |
| Melting Point | Low (Often Oil/Low Solid) | High (Crystalline Solid) |
| Solubility | High (Polar/Non-polar) | Moderate (Lattice Energy limited) |
| Synthesis | Ru-Catalyzed / Mg-Mediated | Cu-Catalyzed (Click) |
| Dipole Moment | High (Additive Vectors) | Lower (Canceling Vectors) |
| Bioactivity | Orthogonal Binding Mode | Linear Binding Mode |
References
-
Crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Source: National Institutes of Health (PMC).[1] [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Source: American Chemical Society (ACS) / Digitell.[1] [Link]
-
Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. Source: Organic Chemistry Portal.[1] [Link]
-
1-Methyl-1H-1,2,3-triazole (Compound Summary). Source: PubChem.[1][4] [Link]
Sources
- 1. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]
- 2. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of methyl triazole nitriles
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Methyl Triazole Nitriles
Executive Summary
This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for methyl triazole nitriles, a critical structural motif in pharmaceuticals (e.g., Anastrozole, Letrozole) and agrochemicals.[1] The focus is on differentiating the performance of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) and distinguishing between the 1,2,4-triazole and 1,2,3-triazole isomeric forms.[1]
Target Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists in pharmaceutical development.[1]
Part 1: Mechanistic Deep Dive & Causality
To accurately characterize methyl triazole nitriles, one must understand the thermodynamic stability of the triazole ring and how the position of nitrogen atoms dictates fragmentation pathways.
The Isomer Challenge: 1,2,4- vs. 1,2,3-Triazoles
The core challenge in analyzing these compounds is distinguishing between regioisomers.[1] The fragmentation behavior is governed by the stability of the azo bond (-N=N-).
-
1,2,3-Triazoles (The "Loose" Nitrogen): These isomers possess a contiguous N-N-N linkage.[1] Under Collision-Induced Dissociation (CID), the primary pathway is the extrusion of molecular nitrogen (
, 28 Da).[1] This is a thermodynamically driven process leading to a highly reactive aziridine or ketenimine-like intermediate.[1] -
1,2,4-Triazoles (The Stable Ring): The nitrogen atoms are separated by carbon (
).[1] This structure is significantly more stable.[1] Direct loss of is rare.[1] Instead, the ring typically fragments via Retro-Diels-Alder (RDA) mechanisms or cleavage of the C-N bond, resulting in the loss of Hydrogen Cyanide ( , 27 Da) or acetonitrile derivatives.[1]
The Role of the Nitrile Group
In methyl triazole nitriles, the nitrile group (-CN) acts as an electron-withdrawing anchor.
-
In ESI (+): The nitrile nitrogen is less basic than the triazole ring nitrogens. Protonation occurs preferentially on the triazole ring (N4 position in 1,2,4-triazoles).[1]
-
Fragmentation: The nitrile group often survives the initial ring cleavage, appearing in secondary fragments. However, at high collision energies (>35 eV), the nitrile can be eliminated as
.[1]
Part 2: Comparative Analysis (Product vs. Alternatives)
Comparison 1: Ionization Mode Performance
| Feature | ESI-MS/MS (Recommended) | EI-MS (Alternative) | Scientific Rationale |
| Molecular Ion | Dominant | Weak or Absent | Triazoles are labile; EI (70 eV) imparts excess energy causing immediate shattering.[1] ESI preserves the parent ion for MS/MS selection. |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | ESI efficiency is boosted by the basicity of the triazole ring, allowing efficient protonation in acidic mobile phases. |
| Specificity | High (via MRM) | Moderate (Spectral matching) | ESI-MS/MS allows for Multiple Reaction Monitoring (MRM), essential for quantifying trace genotoxic impurities in complex matrices.[1] |
| Fragmentation Control | Tunable (Collision Energy) | Fixed (70 eV) | ESI allows the user to "ramp" energy to distinguish isomers based on the onset of |
Comparison 2: Isomeric Fragmentation Fingerprints
| Fragment Type | 1-Methyl-1,2,4-Triazole-3-Nitrile | 1-Methyl-1,2,3-Triazole-4-Nitrile | Differentiation Logic |
| Primary Loss | 1,2,3-triazoles are metastable and release | ||
| Diagnostic Ion | The mass difference of 1 Da in the neutral loss (27 vs 28) is the definitive marker. | ||
| Ring Stability | High (Requires >20 eV CE) | Low (Fragments at <15 eV CE) | 1,2,4-triazoles are more aromatic and thermally stable.[1] |
Part 3: Visualizing the Pathways
Diagram 1: Fragmentation Pathways of Triazole Isomers
This diagram illustrates the divergent pathways that allow for structural differentiation.
Caption: Divergent fragmentation pathways of methyl triazole nitrile isomers under ESI-MS/MS conditions.
Diagram 2: Analytical Workflow for Impurity Identification
Caption: Decision tree for differentiating triazole isomers based on neutral loss scanning.
Part 4: Experimental Protocols
This protocol is designed to be self-validating. The use of a "ramp" in collision energy ensures that both labile (1,2,3-triazole) and stable (1,2,4-triazole) fragments are captured.[1]
Protocol: LC-ESI-MS/MS Characterization
1. Sample Preparation:
-
Stock Solution: Dissolve 1 mg of the standard/analyte in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the triazole ring.
2. LC Conditions (Self-Validating Separation):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]
-
Mobile Phase A: Water + 5mM Ammonium Formate (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Validation Check: 1,2,4-triazoles are generally more polar and will elute earlier than their 1,2,3- counterparts on a C18 column.[1]
3. Mass Spectrometry Parameters (ESI Source):
-
Mode: Positive Ion (+).[1]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.[1]
-
Collision Energy (CE) Ramp:
4. Data Interpretation:
-
Step 1: Extract Ion Chromatogram (EIC) for
109.05 (Calculated mass for Methyl Triazole Nitrile).[1] -
Step 2: Analyze the MS2 spectrum at 25 eV.
-
Step 3: Calculate
.[1]
References
-
Rao, B. M., et al. (2011).[1] "Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kumar, A. P., et al. (2008).[1] "Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient." Journal of the Brazilian Chemical Society. Available at: [Link][1]
-
Interlab. (2023).[1] "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Available at: [Link][1]
-
Holčapek, M., et al. (2015).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
